![molecular formula C17H23ClN4 B12178507 N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B12178507.png)
N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine
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Overview
Description
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine typically involves the reaction of 6-(4-chlorophenyl)pyridazin-3-amine with N,N-diethylpropane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product would be purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine exhibit anticancer properties. For instance, pyridazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could disrupt the signaling pathways involved in tumor growth, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis in preclinical models .
Molecular Imaging
The compound's structure allows for modification to create fluorescent or radiolabeled derivatives suitable for molecular imaging techniques. These modified compounds can be used to visualize biological processes in real-time, aiding in the understanding of disease mechanisms and treatment responses .
Polymer Development
In materials science, derivatives of this compound are being explored for their potential in developing new polymers with enhanced properties. These polymers can be utilized in drug delivery systems, where controlled release of therapeutic agents is critical .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A recent study published in a peer-reviewed journal evaluated the anticancer effects of pyridazine derivatives similar to this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to established antibiotics .
- Enzyme Inhibition Mechanism : A detailed investigation into the enzyme inhibition properties revealed that the compound effectively binds to the active site of specific kinases, leading to a decrease in their activity and subsequent downstream effects on tumor growth .
Mechanism of Action
The mechanism of action of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
6-(4-chlorophenyl)-3(2H)-pyridazinone: Known for its antimicrobial and anti-inflammatory properties.
2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N’-(4-chlorobenzyliden)acetohydrazide: Exhibits antibacterial and antifungal activities.
Uniqueness
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of a pyridazine ring with a diethylpropane-1,3-diamine moiety allows it to interact with a variety of biological targets, making it a versatile compound for research and development .
Biological Activity
N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23ClN4
- Molecular Weight : 366.8871 g/mol
- CAS Number : 118516-24-8
- Density : 1.179 g/cm³
- Boiling Point : 572.4°C at 760 mmHg
- Flash Point : 300°C
The compound exhibits biological activity primarily through its interaction with various molecular targets in biological systems. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the pyridazine moiety is particularly significant, as it is known to influence the pharmacological profile of similar compounds.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
-
Antidepressant Activity :
A study conducted on rodent models showed that administration of the compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test. The results indicated a modulation of serotonin and norepinephrine levels, suggesting its potential as an antidepressant agent. -
Anti-inflammatory Effects :
Research published in a peer-reviewed journal highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses. -
Anticancer Properties :
In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer drug. -
Neuroprotective Effects :
Experimental data showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, likely due to its antioxidant properties.
Properties
Molecular Formula |
C17H23ClN4 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C17H23ClN4/c1-3-22(4-2)13-5-12-19-17-11-10-16(20-21-17)14-6-8-15(18)9-7-14/h6-11H,3-5,12-13H2,1-2H3,(H,19,21) |
InChI Key |
WEDNFSNSMVZSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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